molecular formula C10H15N5O3 B15188973 8-((2-Hydroxyethyl)methylamino)theophylline CAS No. 117099-47-5

8-((2-Hydroxyethyl)methylamino)theophylline

Cat. No.: B15188973
CAS No.: 117099-47-5
M. Wt: 253.26 g/mol
InChI Key: AXUZUPDOONNMJX-UHFFFAOYSA-N
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Description

Chemical Identity: 8-((2-Hydroxyethyl)methylamino)theophylline (CAS 30924-31-3) is a xanthine derivative with the molecular formula C₁₁H₁₇N₅O₃ (molecular weight: 267.29 g/mol). It is structurally characterized by a methylamino group and a 2-hydroxyethyl substituent at the 8-position of the theophylline backbone (1,3-dimethylxanthine) . Synonyms include Cafaminol, Methylco FFA nolamin, and Rhinoptil.

Properties

CAS No.

117099-47-5

Molecular Formula

C10H15N5O3

Molecular Weight

253.26 g/mol

IUPAC Name

8-[2-hydroxyethyl(methyl)amino]-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C10H15N5O3/c1-13(4-5-16)9-11-6-7(12-9)14(2)10(18)15(3)8(6)17/h16H,4-5H2,1-3H3,(H,11,12)

InChI Key

AXUZUPDOONNMJX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N(C)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-Hydroxyethyl)methylamino)theophylline involves the modification of theophylline. One common method includes the reaction of theophylline with 2-chloroethanol and methylamine under controlled conditions . The reaction typically occurs in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through crystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

8-((2-Hydroxyethyl)methylamino)theophylline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

8-((2-Hydroxyethyl)methylamino)theophylline, a derivative of the well-known xanthine compound theophylline, has diverse applications in scientific research, medicine, and industry. It is primarily used as a vasodilator and is often combined with niacin to form xanthinol nicotinate.

Scientific Research Applications

  • Chemistry this compound serves as a model compound in studies of xanthine derivatives and their reactivity.
  • Biology This compound is studied for its effects on cellular metabolism and signaling pathways.
  • Medicine It is used in research on vasodilators and their potential therapeutic applications, particularly in treating conditions like peripheral vascular disease and cerebral circulatory disorders.
  • Industry The compound is utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Theophylline Toxicity: Case Studies

Theophylline toxicity can occur due to factors such as dosing errors or conditions that reduce theophylline clearance . A study identified 116 cases with serum theophylline concentrations greater than 30 mg/L, with 14 cases due to acute overdose and 102 due to chronic overmedication . Toxic manifestations were present in 94% of cases, with varying degrees of severity .

One case study describes a patient admitted for a COPD exacerbation who developed theophylline toxicity, mimicking septic shock . The patient presented with respiratory distress, altered mental status, hemodynamic instability, tachycardia, and elevated lactate levels . Theophylline toxicity was identified with a serum level of 176 µmol/L . Continuous renal replacement therapy (CRRT) was initiated, resulting in rapid clearance of serum theophylline .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of theophylline derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis:

Compound Name Substituent Position & Groups Molecular Formula Key Pharmacological Use Key Differences vs. Target Compound
8-((2-Hydroxyethyl)methylamino)theophylline 8-position: -NH-CH₂CH₂OH, -CH₃ C₁₁H₁₇N₅O₃ Not explicitly stated (likely bronchodilation) Reference compound
Etofylline (7-(2-Hydroxyethyl)theophylline) 7-position: -CH₂CH₂OH C₉H₁₂N₄O₃ Bronchodilation, mucolytic agent 7-position substitution; lacks methylamino group
Bamiphylline 8-position: -benzyl; 7-position: -CH₂CH₂N(Et)(CH₂CH₂OH) C₂₀H₂₇N₅O₃ COPD, bronchoconstriction Dual 7- and 8-position substitutions; bulkier structure
Xanthinol 7-position: -CH₂CH(OH)CH₂N(CH₂CH₂OH)(CH₃) C₁₄H₂₁N₅O₄ Cerebral blood flow enhancement 7-position propyl chain; additional hydroxyl group
8-Chlorotheophylline 8-position: -Cl C₇H₇ClN₄O₂ Antiemetic (e.g., in dimenhydrinate) Chloro substituent; higher lipophilicity
7,7'-Trimethylenebis(8-(bis(2-hydroxyethyl)amino)theophylline) 8-position: -N(CH₂CH₂OH)₂; dimeric structure C₂₄H₃₄N₁₀O₈ Experimental (likely extended action) Dimeric form; bis-hydroxyethylamino groups

Pharmacological and Physicochemical Properties

A. Receptor Selectivity and Potency
  • Etofylline : 7-Hydroxyethyl substitution reduces central nervous system (CNS) side effects compared to theophylline, making it safer for asthma treatment .
  • Bamiphylline : Dual substitution at 7- and 8-positions improves A₁ receptor antagonism, enhancing bronchodilation with reduced cardiac side effects .
  • Xanthinol: The 7-position hydroxypropyl chain facilitates blood-brain barrier penetration, supporting its use in cognitive disorders .
B. Metabolism and Stability
  • The hydroxyethyl group in the target compound may undergo glucuronidation or oxidation, similar to etofylline .
  • 8-Chlorotheophylline : Chlorine substituent slows metabolism, increasing half-life but raising toxicity risks (e.g., cardiotoxicity) .

Biological Activity

8-((2-Hydroxyethyl)methylamino)theophylline is a derivative of theophylline, a well-known xanthine compound historically utilized as a bronchodilator. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C_10H_14N_4O_3
  • Molecular Weight : Approximately 238.24 g/mol

This compound features a methylamino group and a hydroxyethyl side chain, which may influence its biological activity compared to the parent compound, theophylline.

Theophylline exerts its effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4. This inhibition leads to increased levels of cyclic AMP (cAMP) within cells, promoting bronchodilation and anti-inflammatory effects. The specific actions of this compound may include:

  • Bronchodilation : Similar to theophylline, it may relax bronchial smooth muscle.
  • Anti-inflammatory Effects : Potentially modulating inflammatory pathways by inhibiting histone deacetylase-2, thus reducing corticosteroid resistance in conditions like asthma and COPD .

Biological Activity and Pharmacological Studies

Recent studies have indicated that modifications in the structure of theophylline can enhance its bioavailability and reduce side effects. The introduction of a hydroxyethyl group may improve solubility and cellular uptake.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibition of PDE4 activity, leading to increased cAMP levels in human bronchial epithelial cells. This effect was measured using enzyme activity assays and cAMP quantification methods.

Case Studies

  • Case Study on Theophylline Toxicity : A report highlighted an incident where a patient experienced severe toxicity due to high levels of theophylline. The case emphasized the importance of monitoring plasma concentrations when using theophylline derivatives for therapeutic purposes .
  • Therapeutic Applications in COPD : Clinical observations suggest that derivatives like this compound may serve as adjunct therapy in patients with COPD who are unresponsive to standard treatments, potentially improving lung function without significant side effects associated with traditional theophylline use .

Comparative Efficacy Table

CompoundMechanism of ActionTherapeutic UseSide Effects
TheophyllinePDE inhibitionAsthma, COPDNausea, vomiting, arrhythmias
This compoundEnhanced PDE4 inhibitionPotentially COPD adjunct therapyReduced compared to theophylline

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